molecular formula C25H30N2O6 B266270 1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-isopropoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one

1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-isopropoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one

Katalognummer B266270
Molekulargewicht: 454.5 g/mol
InChI-Schlüssel: BNYDVOXHCDUTNM-XTQSDGFTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-isopropoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one, also known as CEP-33779, is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases.

Wirkmechanismus

1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-isopropoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one inhibits the activity of IKKβ, which is a key mediator of the NF-κB signaling pathway. This pathway is involved in the regulation of inflammation, cell survival, and proliferation. By inhibiting the activity of IKKβ, this compound can block the activation of NF-κB and downstream signaling pathways, leading to the inhibition of inflammation and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit the activation of NF-κB and downstream signaling pathways, leading to the inhibition of inflammation and the induction of apoptosis in cancer cells. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy. In addition, this compound has been shown to have anti-inflammatory effects in animal models of inflammatory diseases.

Vorteile Und Einschränkungen Für Laborexperimente

1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-isopropoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications in various diseases, and its mechanism of action is well characterized. However, there are also some limitations for lab experiments with this compound. It is a potent inhibitor of IKKβ, which is involved in many cellular processes, and therefore, its off-target effects need to be carefully evaluated. In addition, the optimal dosage and administration route of this compound need to be determined for different disease models.

Zukünftige Richtungen

There are several future directions for the research on 1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-isopropoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one. First, the potential therapeutic applications of this compound in various diseases need to be further evaluated in preclinical and clinical studies. Second, the off-target effects of this compound need to be carefully evaluated to ensure its safety and efficacy. Third, the optimal dosage and administration route of this compound need to be determined for different disease models. Fourth, the combination therapy of this compound with other drugs, such as chemotherapy and radiation therapy, needs to be further explored to enhance its efficacy. Fifth, the development of new analogs of this compound with improved potency and selectivity is an important future direction for the research on this compound.
In conclusion, this compound is a small molecule inhibitor that has potential therapeutic applications in various diseases. Its mechanism of action has been well characterized, and its biochemical and physiological effects have been extensively studied. Future research on this compound should focus on evaluating its safety and efficacy in preclinical and clinical studies, determining its optimal dosage and administration route for different disease models, exploring its combination therapy with other drugs, and developing new analogs with improved potency and selectivity.

Synthesemethoden

1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-isopropoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis method has been described in detail in several scientific publications, including a patent by Cephalon Inc. (US 2006/0055203 A1).

Wissenschaftliche Forschungsanwendungen

1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-isopropoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In preclinical studies, this compound has been shown to inhibit the activity of IKKβ, a key mediator of NF-κB signaling pathway, which is involved in the regulation of inflammation, cell survival, and proliferation. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo, and to enhance the efficacy of chemotherapy and radiation therapy.

Eigenschaften

Molekularformel

C25H30N2O6

Molekulargewicht

454.5 g/mol

IUPAC-Name

(4E)-1-[2-(dimethylamino)ethyl]-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy-(4-propan-2-yloxyphenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C25H30N2O6/c1-15(2)33-18-9-6-16(7-10-18)23(29)21-22(17-8-11-19(28)20(14-17)32-5)27(13-12-26(3)4)25(31)24(21)30/h6-11,14-15,22,28-29H,12-13H2,1-5H3/b23-21+

InChI-Schlüssel

BNYDVOXHCDUTNM-XTQSDGFTSA-N

Isomerische SMILES

CC(C)OC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC[NH+](C)C)C3=CC(=C(C=C3)O)OC)/[O-]

SMILES

CC(C)OC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC(=C(C=C3)O)OC)O

Kanonische SMILES

CC(C)OC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC[NH+](C)C)C3=CC(=C(C=C3)O)OC)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.